Cas no 2098088-99-2 (2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde)

2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a versatile pyrazole-based aldehyde intermediate used in organic synthesis and pharmaceutical research. Its structure combines a reactive aldehyde group with a substituted pyrazole moiety, enabling its use in condensation, cyclization, and functionalization reactions. The ethyl and phenyl substituents enhance its stability while maintaining reactivity, making it suitable for constructing heterocyclic compounds and fine chemicals. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further derivatization. Its well-defined chemical properties ensure consistent performance in synthetic applications.
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde structure
2098088-99-2 structure
Product Name:2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
CAS No:2098088-99-2
MF:C13H14N2O
MW:214.263062953949
CID:6082134
PubChem ID:121213761
Update Time:2025-10-28

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
    • 1H-Pyrazole-4-acetaldehyde, 1-ethyl-3-phenyl-
    • F2198-5443
    • AKOS026724233
    • starbld0035394
    • 2098088-99-2
    • 2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde
    • Inchi: 1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
    • InChI Key: OCMBECYBEPDABD-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(CC=O)C(C2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 384.1±30.0 °C(Predicted)
  • pka: 1.50±0.10(Predicted)

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Additional information on 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Introduction to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2098088-99-2)

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2098088-99-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole and aldehyde functionalities, exhibits a range of potential biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde consists of a pyrazole ring substituted with an ethyl and a phenyl group, along with an aldehyde functional group. The combination of these structural elements imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and colitis. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

In addition to its anti-inflammatory effects, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde has also shown promise in cancer research. A study conducted at the National Cancer Institute demonstrated that this compound has significant anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth.

The pharmacokinetic properties of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Furthermore, the compound has shown low toxicity in preclinical studies, suggesting that it may have a favorable safety profile.

In terms of synthetic methods, several approaches have been developed to prepare 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde. One common method involves the condensation of 4-acetylpyrazole with benzaldehyde followed by alkylation with ethyl iodide. This multi-step synthesis process yields high purity product with good yields, making it suitable for large-scale production.

The potential applications of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde extend beyond its therapeutic uses. The compound's unique chemical structure makes it a valuable intermediate in the synthesis of other bioactive molecules. For example, it can be used as a building block in the development of new drugs or as a precursor for the synthesis of functional materials with specific properties.

In conclusion, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-y\-l)acetaldehyde (CAS No. 2098088\-99\-2) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the significance of this compound in the scientific community.

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